N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide
Description
N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide is a complex organic compound that features a pyrazole ring, a chromene ring, and a sulfonamide group
Properties
IUPAC Name |
N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-12(10-17-13(2)19-21(4)14(17)3)20-25(22,23)16-7-8-18-15(11-16)6-5-9-24-18/h7-8,11-12,20H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVSNOVQLATCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(C)NS(=O)(=O)C2=CC3=C(C=C2)OCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the chromene ring, and finally, the introduction of the sulfonamide group. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole and chromene rings can interact with various receptors and proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-2H-chromene-6-sulfonamide
- N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-7-sulfonamide
- N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonyl chloride
Uniqueness
N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
